Tolterodine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tolterodine hydrobromide can be synthesized through a multi-step process involving the reaction of 2-(diisopropylamino)ethyl chloride with 4-methylbenzyl chloride in the presence of a base, followed by reduction and subsequent reaction with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Tolterodine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its active metabolite, 5-hydroxymethyl tolterodine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
The major product formed from the oxidation of this compound is 5-hydroxymethyl tolterodine, which retains similar pharmacological activity .
科学的研究の応用
Tolterodine hydrobromide has a wide range of scientific research applications:
作用機序
Tolterodine hydrobromide acts as a competitive antagonist at muscarinic receptors, particularly M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and results in incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
類似化合物との比較
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar applications.
Darifenacin: Selectively antagonizes the M3 receptor, reducing bladder muscle contractions.
Uniqueness
Tolterodine hydrobromide is unique in its balanced activity on both M2 and M3 receptors, providing effective treatment for overactive bladder with a lower incidence of side effects like dry mouth compared to some other antimuscarinic agents .
特性
分子式 |
C22H32BrNO |
---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m0./s1 |
InChIキー |
ZMIOHGDJVPQTCH-BDQAORGHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。